

Application Note: Quantification of Bromisoval using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Bromisoval*

Cat. No.: *B1667876*

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Introduction

Bromisoval, also known as bromovalerylurea, is a hypnotic and sedative agent belonging to the bromoureide group. It is utilized in various pharmaceutical formulations for its calming and sleep-inducing effects. Accurate and precise quantification of **Bromisoval** in bulk drug substances and finished pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products.^{[1][2]} This application note presents a detailed protocol for the quantitative determination of **Bromisoval** using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is based on established principles of chromatography for similar compounds and serves as a comprehensive guideline that should be fully validated by the end-user for their specific matrix and regulatory requirements.

Chromatographic Conditions

A general-purpose, robust RP-HPLC method suitable for the quantification of **Bromisoval** is proposed. The following conditions are based on methods developed for structurally similar

brominated compounds and are expected to provide good resolution and peak shape for **Bromisoval**.

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II LC System or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection Wavelength	220 nm
Run Time	Approximately 10 minutes

Method Validation Parameters

The following table summarizes the typical validation parameters that must be established for this HPLC method in accordance with International Council for Harmonisation (ICH) guidelines. The provided ranges are illustrative and the actual values must be determined experimentally.

Validation Parameter	Acceptance Criteria	Typical Expected Results
Linearity (Correlation Coefficient, R^2)	≥ 0.999	0.9995
Range ($\mu\text{g/mL}$)	To be determined	1 - 50 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.5%
Precision (% RSD)		
- Repeatability (Intra-day)	$\leq 2.0\%$	< 1.0%
- Intermediate Precision (Inter-day)	$\leq 2.0\%$	< 1.5%
Limit of Detection (LOD) ($\mu\text{g/mL}$)	Signal-to-Noise ratio of 3:1	To be determined experimentally
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	Signal-to-Noise ratio of 10:1	To be determined experimentally
Specificity	No interference from blank, placebo, or degradation products at the retention time of the analyte peak.	Peak purity index > 0.999
Robustness	% RSD $\leq 2.0\%$ for minor changes in method parameters (e.g., flow rate, mobile phase composition, pH).	% RSD $< 2.0\%$

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (Acetonitrile: 0.05 M Phosphate Buffer pH 3.0, 60:40 v/v):

- Phosphate Buffer (0.05 M, pH 3.0): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer solution through a 0.45 μm membrane filter.

- Mobile Phase: Mix 600 mL of HPLC grade acetonitrile with 400 mL of the prepared phosphate buffer. Degas the mixture using sonication for 15-20 minutes before use.

Standard Stock Solution Preparation (100 µg/mL):

- Accurately weigh approximately 10 mg of **Bromisoval** reference standard and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.
- Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.

Preparation of Calibration Curve Standards:

- From the standard stock solution (100 µg/mL), prepare a series of calibration standards by appropriate dilution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 20, 30, 40, and 50 µg/mL).

Sample Preparation (for a Tablet Formulation)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Bromisoval** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the drug.
- Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- The filtered solution is now ready for injection into the HPLC system.

Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 μ L of the blank (mobile phase), followed by the standard solutions and the sample solution.
- Record the chromatograms and measure the peak area for the **Bromisoval** peak.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **Bromisoval** in the sample solution from the calibration curve.

Data Analysis and Calculations

The concentration of **Bromisoval** in the sample can be calculated using the regression equation obtained from the calibration curve:

$$y = mx + c$$

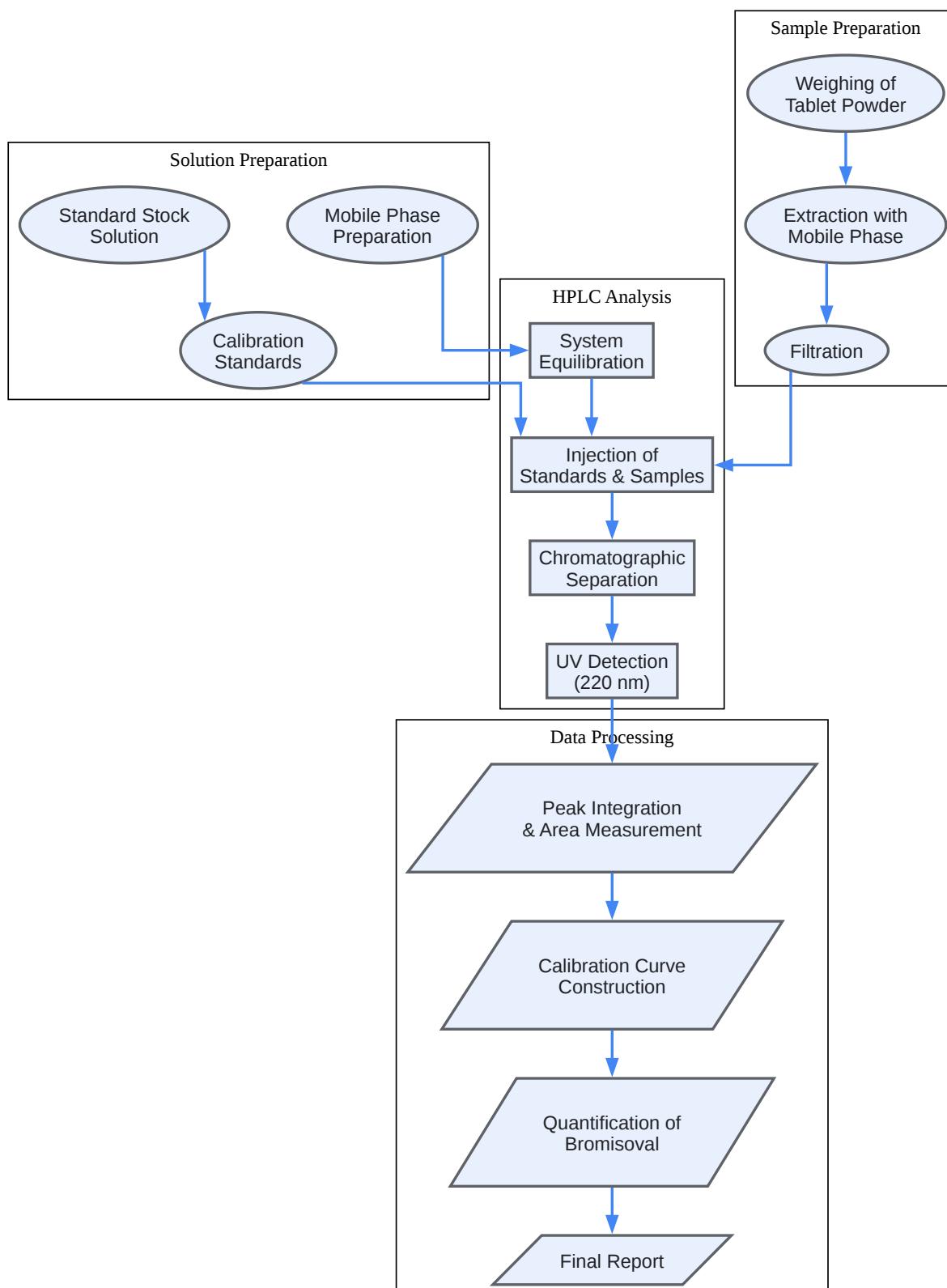
Where:

- y is the peak area of the sample
- m is the slope of the calibration curve
- x is the concentration of **Bromisoval** in the sample solution (in μ g/mL)
- c is the y-intercept of the calibration curve

The amount of **Bromisoval** per tablet can then be calculated as follows:

Amount (mg/tablet) = (Concentration from curve (μ g/mL) \times Dilution factor \times Average tablet weight (mg)) / Weight of tablet powder taken (mg)

Signaling Pathways and Experimental Workflows

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References

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- 2. omicsonline.org [omicsonline.org]
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